molecular formula C12H15NO2 B7868557 Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine

Cat. No.: B7868557
M. Wt: 205.25 g/mol
InChI Key: ZMFDDGSEGURALT-UHFFFAOYSA-N
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Description

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine is a heterocyclic compound featuring a benzo[1,4]dioxin core substituted with a cyclopropylmethylamine group. The cyclopropyl group introduces steric constraints and electronic effects, which may influence binding affinity and metabolic stability .

The compound is listed in chemical catalogs (CAS: 1178235-18-1) but marked as discontinued, suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-4-12-11(3-1)14-8-10(15-12)7-13-9-5-6-9/h1-4,9-10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFDDGSEGURALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2,3-Dihydrobenzo dioxin-2-carbaldehyde with Cyclopropylamine

Reductive amination represents a straightforward route to access secondary amines. For this compound, 2,3-dihydrobenzo dioxin-2-carbaldehyde is reacted with cyclopropylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours achieves yields of 68–72% . The reaction proceeds via imine intermediate formation, followed by selective reduction (Table 1).

Table 1: Reductive Amination Conditions and Outcomes

ParameterValue/Range
Aldehyde:Amine Ratio1:1.2
SolventMethanol
Reducing AgentNaBH₃CN (1.5 equiv)
Temperature25°C
Reaction Time12 hours
Yield68–72%

Challenges include competing over-reduction of the aldehyde and imine oligomerization. Optimizing the pH to 6–7 using acetic acid minimizes side reactions . Purification via flash chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Cyclopropanation of Allylic Amines via Diazo Compound Insertion

This method constructs the cyclopropyl ring directly on a preformed benzodioxin-methylamine scaffold. Allylic amines derived from 2,3-dihydrobenzo dioxin-2-ylmethylamine undergo cyclopropanation using diazomethane or ethyl diazoacetate. Iron porphyrin catalysts (e.g., Fe(TPP)Cl) enable stereoselective cyclopropanation at 0°C, yielding 55–60% of the trans-isomer .

Critical Factors:

  • Catalyst Loading : 2 mol% Fe(TPP)Cl maximizes yield while minimizing dimerization .

  • Solvent Choice : Dichloromethane enhances diazo compound stability compared to THF .

  • Temperature Control : Reactions below 5°C prevent N₂ gas evolution from destabilizing intermediates .

Post-reaction workup involves quenching with aqueous sodium thiosulfate to neutralize excess diazo compounds, followed by extraction with dichloromethane .

Buchwald-Hartwig Amination of Halogenated Dihydrobenzodioxins

Palladium-catalyzed coupling between 2-bromo-2,3-dihydrobenzo[1, dioxin and cyclopropylamine provides a modular approach. Using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours achieves 75–80% yield . This method benefits from tolerance to steric hindrance posed by the cyclopropyl group (Table 2).

Table 2: Buchwald-Hartwig Amination Optimization

ParameterOptimized Value
Catalyst SystemPd(OAc)₂/XantPhos
BaseCs₂CO₃
SolventToluene
Temperature110°C
Reaction Time24 hours
Yield75–80%

Notably, replacing Cs₂CO₃ with K₃PO₄ reduces yield to 50%, highlighting the base’s role in deprotonating the amine . Scale-up to 100 mmol maintains efficiency, with catalyst recovery via filtration achieving 90% Pd retention .

Multi-Step Synthesis from Catechol Derivatives

A convergent synthesis builds the dihydrobenzodioxin and cyclopropylamine units separately before coupling:

  • Dihydrobenzodioxin Synthesis :
    Catechol reacts with 1,2-dibromoethane in K₂CO₃/DMF to form 2,3-dihydrobenzo[1, dioxin (85% yield). Bromination at the 2-position using NBS/AIBN in CCl₄ yields 2-bromo-2,3-dihydrobenzo[1, dioxin .

  • Cyclopropylamine Preparation :
    Cyclopropanation of allylamine with diazomethane in the presence of Cu(acac)₂ affords cyclopropylamine (62% yield) .

  • Coupling via Nucleophilic Substitution :
    2-Bromo-dihydrobenzodioxin reacts with cyclopropylamine in DMF at 80°C for 48 hours (70% yield) .

Advantages :

  • Enables independent optimization of each subunit.

  • Facilitates late-stage diversification of the amine moiety.

Resolution of Stereoisomers and Analytical Validation

Racemic mixtures from non-stereoselective syntheses require chiral resolution. Preparative HPLC with a Chiralpak IA column (hexane/isopropanol, 90:10) separates enantiomers with >99% ee . Absolute configuration is assigned via X-ray crystallography, revealing hydrogen bonding between the amine and dioxin oxygen .

Analytical Workflow :

  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity .

  • Structural Confirmation : ¹H NMR shows characteristic cyclopropyl protons at δ 0.5–1.0 ppm and benzodioxin aromatic signals at δ 6.8–7.2 ppm .

  • Mass Spectrometry : HRMS (ESI+) gives [M+H]⁺ at m/z 220.1443 (calc. 220.1448) .

Challenges and Mitigation Strategies

  • Cyclopropane Ring Strain : High strain energy (27 kcal/mol) predisposes the cyclopropyl group to ring-opening under acidic conditions . Neutral pH and low temperatures (<30°C) during synthesis prevent degradation .

  • Dioxin Ring Oxidation : The benzodioxin moiety oxidizes at >100°C. Reactions requiring elevated temperatures (e.g., Buchwald-Hartwig) use inert atmospheres and radical inhibitors (e.g., BHT) .

  • Amine Hydroscopicity : The product’s hygroscopic nature necessitates storage under nitrogen with molecular sieves .

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial production introduces challenges:

  • Catalyst Cost : Pd-based systems in Buchwald-Hartwig amination are replaced with nickel catalysts (e.g., NiCl₂(dme)/dppf), reducing costs by 40% while maintaining 70% yield .

  • Solvent Recovery : Continuous distillation reclaims toluene and DMF with >95% efficiency .

  • Waste Management : Diazo compound residues are treated with FeSO₄ to neutralize hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that cyclopropyl-containing compounds exhibit significant antidepressant-like effects. Studies have shown that derivatives of cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways. These compounds may enhance mood and alleviate symptoms of depression by modulating these neurotransmitters .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of specific enzymes that lead to neuronal damage .

Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that could be attributed to the induction of apoptosis and cell cycle arrest. Further research is needed to elucidate the exact mechanisms and therapeutic potential in oncology .

Pharmacology

Receptor Modulation
This compound acts as a modulator for several receptors, including dopamine and serotonin receptors. Its ability to selectively bind to these receptors makes it a candidate for developing new pharmacological agents aimed at treating psychiatric disorders .

Analgesic Properties
There is evidence supporting the analgesic effects of this compound. It has been shown to reduce pain responses in animal models, suggesting its potential use in pain management therapies .

Material Science

Polymer Synthesis
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced mechanical properties. These polymers can be employed in various applications ranging from biomedical devices to high-performance materials .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
Medicinal ChemistryAntidepressantModulation of serotonin/norepinephrine levels
NeuroprotectiveInhibition of oxidative stress
AnticancerInduction of apoptosis
PharmacologyReceptor ModulationSelective binding to dopamine/serotonin receptors
AnalgesicReduction of pain responses
Material SciencePolymer SynthesisEnhanced mechanical properties

Case Study 1: Antidepressant Efficacy

In a double-blind study involving animal models, this compound was administered over a period of four weeks. Results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin metabolites in the brain .

Case Study 2: Neuroprotection

A study focusing on neuroprotection demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The findings suggest its potential application in developing therapies for neurodegenerative disorders .

Case Study 3: Cancer Cell Cytotoxicity

In vitro tests on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Mechanistic studies indicated that it triggers apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

  • α2C-AR Antagonists: The diazepane-containing analog () demonstrates potent α2C-AR binding (Ki < 10 nM) and CNS penetration, attributed to its lipophilic phenoxynicotinamide group and optimal linker length. In contrast, the target compound’s compact structure may lack the necessary pharmacophore for high-affinity receptor interactions .
  • PI3K Inhibitors : Derivatives like 2,3-dihydro-benzo[1,4]oxazines () show PI3K inhibition for autoimmune diseases. The target compound’s cyclopropyl group could enhance metabolic stability compared to less constrained analogs .
  • Thiazolidinone Derivatives: 9l, 9m, and 9n () exhibit variable melting points and decomposition profiles, correlating with their substituents. For example, 9n (hydroxy-methoxybenzylidene) has a sharp melting point (202–204°C), suggesting higher crystallinity than the target compound .

Physicochemical Properties

  • The acetic acid derivative () introduces polarity, which may enhance solubility over the parent amine .
  • Thermal Stability: Thiazolidinone-based analogs (9l, 9m) decompose at lower temperatures (170–243°C) compared to carbamate derivatives (5f), which remain stable as viscous oils .

Biological Activity

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group and a benzo[1,4]dioxin moiety. Its molecular formula is C14H17NO3C_{14}H_{17}NO_3 with a molar mass of approximately 249.305 g/mol. The structural complexity contributes to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthetic route includes:

  • Formation of the benzo[1,4]dioxin core through cyclization.
  • Introduction of the cyclopropyl group via alkylation reactions.
  • Final amination step to yield the target compound.

Each step requires precise control over reaction conditions to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its interaction with neurotransmitter systems and potential therapeutic applications.

Interaction with Serotonin Receptors

Research indicates that related compounds exhibit significant binding affinities for serotonin receptors, particularly the 5-HT1A receptor. For instance, a study reported that similar derivatives showed agonistic properties at the 5-HT1A receptor with Ki values as low as 96 nM and demonstrated inhibition of the serotonin transporter (Ki = 9.8 nM) . This suggests potential antidepressant-like activity.

Anti-inflammatory Properties

Cyclopropyl derivatives have also been investigated for their anti-inflammatory effects. Compounds with similar structures have shown potent inhibition of prostaglandin synthesis in vitro, indicating their potential as anti-inflammatory agents .

Case Study 1: Antidepressant Activity

In a study evaluating various 2,3-dihydrobenzo[1,4]dioxin derivatives, one compound demonstrated superior antidepressant efficacy compared to fluoxetine in behavioral assays such as the tail suspension test and forced swim test . This highlights the potential of cyclopropyl-substituted compounds in treating depression.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of cyclopropyl derivatives on glioma cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through multiple pathways, including autophagy . This positions them as promising candidates for cancer therapy.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
Compound AHydroxy group at position 6Enhanced solubility
Compound BCyclobutyl instead of cyclopropylDifferent steric effects
Compound CNitro group at position 3Increased reactivity

These comparisons illustrate how slight modifications in structure can lead to significant changes in biological activity.

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine?

  • Methodological Answer : A plausible route involves nucleophilic substitution between cyclopropylamine and a 2,3-dihydro-benzo[1,4]dioxin-methyl electrophile. For analogous compounds, reactions under mildly basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) with stirring at room temperature for 3–4 hours have been effective . Post-synthesis purification via silica gel column chromatography (e.g., dichloromethane/ethyl acetate gradients) is recommended to isolate the amine product.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • 1H-NMR : Confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and benzodioxin aromatic protons (δ 6.5–7.5 ppm).
  • IR : Identify amine N-H stretching (3200–3400 cm⁻¹) and benzodioxin ether C-O bonds (1200–1250 cm⁻¹).
  • CHN Analysis : Verify elemental composition (e.g., C, H, N percentages) to ensure stoichiometric accuracy .
  • Exact Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺) with an error margin <5 ppm .

Q. What protocols are used to assess purity and stability under storage conditions?

  • Methodological Answer :
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% typical for research-grade material) .
  • Stability Testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s activity?

  • Methodological Answer :
  • α-Glucosidase/Acetylcholinesterase Inhibition : Adapt protocols from benzodioxin-derived sulfonamide-acetamides. Use p-nitrophenyl-α-D-glucopyranoside as a substrate, measure absorbance at 405 nm, and calculate IC₅₀ values via dose-response curves .
  • PI3K Inhibition : Reference PI3K inhibitor assays using ATP-competitive binding assays (e.g., fluorescence polarization) and validate with kinase selectivity profiling .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with PI3K or enzyme active sites. Adjust force fields to account for solvation effects .
  • Experimental Validation : Use site-directed mutagenesis to test key residues identified in docking studies. For example, mutate PI3K’s catalytic lysine (K833) to assess binding affinity changes .

Q. How to optimize structure-activity relationships (SAR) for enhanced target selectivity?

  • Methodological Answer :
  • Substituent Modification : Synthesize derivatives with varied substituents on the benzodioxin ring (e.g., electron-withdrawing groups at position 6) to modulate electronic effects .
  • Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate steric/electrostatic fields with activity data from enzyme assays .

Q. What methodologies identify and characterize metabolites in preclinical studies?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Monitor for N-dealkylation (cyclopropyl removal) or benzodioxin ring oxidation .
  • Isotope-Labeling : Use deuterated analogs to track metabolic pathways and confirm fragmentation patterns in MS/MS spectra .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Low exposure may explain efficacy gaps .
  • Protein Binding Assays : Use equilibrium dialysis to quantify serum protein binding, which may reduce free drug availability .

Q. What analytical approaches reconcile conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D-NMR (COSY, HSQC) : Resolve overlapping proton signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish benzodioxin methylene protons from cyclopropyl groups .
  • X-ray Crystallography : If crystallization is feasible, resolve absolute configuration ambiguities caused by chiral centers .

Tables for Key Data

Q. Table 1: Comparative Enzyme Inhibition Data

Derivativeα-Glucosidase IC₅₀ (µM)Acetylcholinesterase IC₅₀ (µM)Reference
Parent12.3 ± 1.245.7 ± 3.8
Fluoro-sub8.9 ± 0.932.4 ± 2.1

Q. Table 2: Stability Profile Under Accelerated Conditions

ConditionPurity (%) at Day 0Purity (%) at Day 28Degradation Products
40°C/75% RH98.592.1Oxidized dioxin
25°C/Dry98.597.8None detected

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